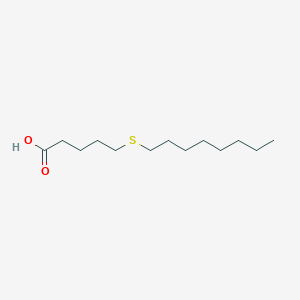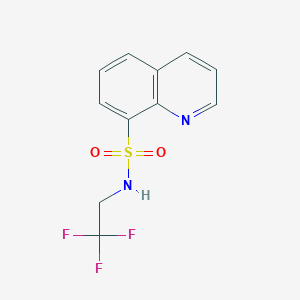
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The chemical framework related to 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has been explored for its potential in producing compounds with significant antibacterial properties. Research has demonstrated that modifications of this molecule can lead to derivatives with potent antibacterial activity, which is crucial for developing new antibiotics to combat resistant bacterial strains. For instance, the study on microwave-assisted synthesis of novel pyrimidines and thiazolidinones showcased a range of compounds derived from a similar base structure that exhibited antibacterial effectiveness (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Antimicrobial and Antitumor Applications
Further investigations into derivatives of this compound have revealed their potential in antimicrobial and antitumor applications. The synthesis of new 1,2,4-Triazole derivatives, for example, has shown that these compounds possess moderate to good activities against various microorganisms, highlighting the chemical's versatility in contributing to the development of new therapeutic agents (H. Bektaş et al., 2010). Furthermore, the efficient synthesis of NK(1) receptor antagonist Aprepitant from a similar precursor underlines the compound's relevance in creating treatments for conditions like chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).
Synthesis Efficiency and Environmental Impact
The compound's derivatives have also been noted for their synthesis efficiency and reduced environmental impact. Studies such as the microwave-assisted synthesis of Mannich bases highlight not only the chemical versatility of related compounds but also emphasize methodologies that are more environmentally friendly and efficient, providing a dual benefit of innovative compound development alongside sustainable chemical practices (Ghadah Aljohani et al., 2019).
Anti-inflammatory Activity
Exploring the anti-inflammatory potential of derivatives from this chemical structure has also yielded promising results. The design, synthesis, and evaluation of novel series of thiophene derivatives, for instance, have demonstrated significant anti-inflammatory activities, suggesting the compound's utility in developing new anti-inflammatory medications (M. H. Helal et al., 2015).
Anticonvulsive Properties
Research has not only focused on the antibacterial and anticancer properties but also explored the anticonvulsive capabilities of related compounds, indicating a broad spectrum of potential therapeutic applications. Such studies underscore the compound's relevance in creating medications for neurological conditions (O. A. Papoyan et al., 2011).
Eigenschaften
IUPAC Name |
1-[3-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZCDLNTOORDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)


![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)





